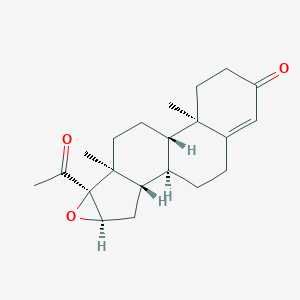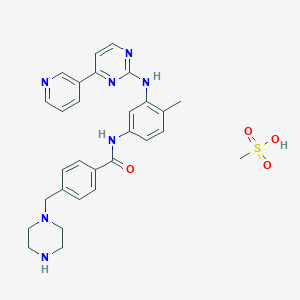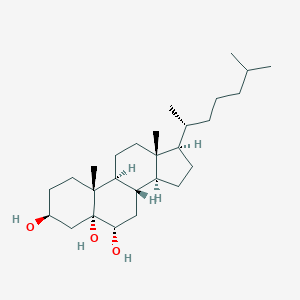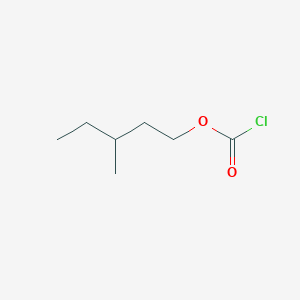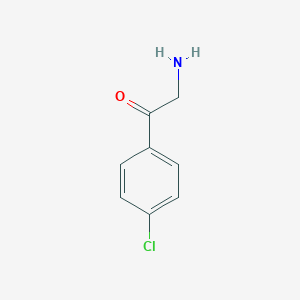
2-Amino-1-(4-chlorophenyl)ethanone
Übersicht
Beschreibung
The compound “2-Amino-1-(4-chlorophenyl)ethanone” and its analogs are of significant interest in the field of chemical research due to their potential applications in various domains, including medicinal chemistry. These compounds belong to a broader class of chemicals known for their versatile chemical and physical properties, making them suitable for a wide range of chemical reactions and studies.
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) , typically involves the implementation of the Delépine reaction, where an α-brominated intermediate is reacted with hexamethylenetetramine to afford the primary amine. This method indicates the potential synthetic pathways that could be applied to “2-Amino-1-(4-chlorophenyl)ethanone” (Power et al., 2015).
Molecular Structure Analysis
Studies on related structures have employed various analytical techniques, including X-ray crystallography , to determine molecular and crystal structures. These techniques offer insights into the molecular conformation, bonding patterns, and crystal packing, essential for understanding the chemical behavior of “2-Amino-1-(4-chlorophenyl)ethanone” (Zheng et al., 2014).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds similar to “2-Amino-1-(4-chlorophenyl)ethanone” have been explored through various reactions, including condensation reactions leading to heterocyclization and the formation of novel heterocycles with potential biological activity (Moskvina et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, play a crucial role in determining the application and handling of these compounds. Techniques like X-ray crystallography have revealed polymorphism in the crystal structures of related compounds, which could influence the physical properties of “2-Amino-1-(4-chlorophenyl)ethanone” (Zheng et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, have been studied in related compounds. These studies provide a foundational understanding of how “2-Amino-1-(4-chlorophenyl)ethanone” might behave in chemical syntheses and reactions (Moskvina et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : 2-Amino-1-(4-chlorophenyl)ethanone is utilized in the synthesis of various heterocyclic compounds like isoflavones, isoxazoles, pyrazoles, and aminopyrimidines, which have potential applications in medicinal chemistry (Moskvina, Shilin, & Khilya, 2015).
Analysis of Psychoactive Substances : This compound has been identified in the analysis of new psychoactive substances (NPS) like bk-2C-B, which is important for understanding the potential health risks associated with these substances (Texter et al., 2018).
Formation of Dihydroindoloquinazoline Derivatives : In chemical reactions, 2-Amino-1-(4-chlorophenyl)ethanone is used to form dihydroindoloquinazoline derivatives, which are of interest in the development of pharmaceuticals (Harano et al., 2007).
Antimicrobial Applications : The compound plays a role in the synthesis of heterocyclic compounds that exhibit antimicrobial properties, which is significant for drug development and combating microbial resistance (Wanjari, 2020).
Potential in Anti-Inflammatory Drugs : It is used in the synthesis of compounds that have shown potential as anti-inflammatory agents in preclinical models, contributing to the search for new therapeutic agents (Karande & Rathi, 2017).
Cytotoxicity and Anticancer Studies : Certain derivatives of 2-Amino-1-(4-chlorophenyl)ethanone have been studied for their potential cytotoxicity and anticancer effects, which is crucial in the development of new oncology treatments (Hessien, Kadah, & Marzouk, 2009).
Pharmaceutical Analysis : The compound is also used in analytical methods for the identification and quantification of pharmaceutical compounds, aiding in quality control and drug development (Lin et al., 1998).
Anti-HIV Research : Derivatives of 2-Amino-1-(4-chlorophenyl)ethanone have been explored for their potential to inhibit HIV-1 reverse transcriptase, which is important for the treatment of HIV/AIDS (Chander et al., 2017).
Corrosion Inhibition Studies : This compound is studied for its potential as a corrosion inhibitor, which is vital in materials science and industrial applications (Kaya et al., 2016).
Synthesis of Chiral Intermediates : It is used in the biotransformation processes for the synthesis of chiral intermediates, essential in the production of certain pharmaceuticals (Miao et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWACLIANOVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-chlorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



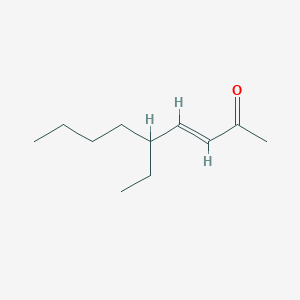

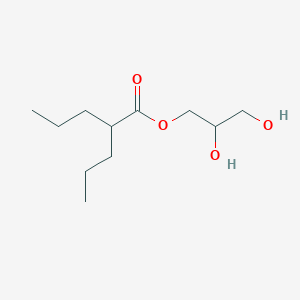
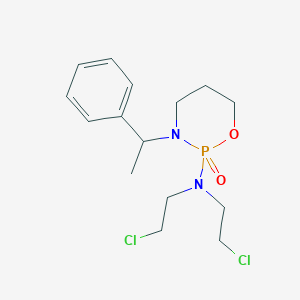
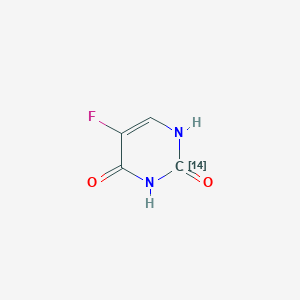
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
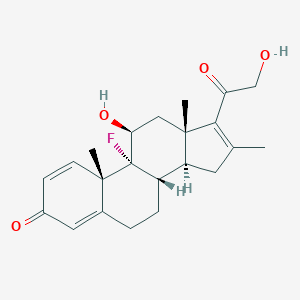

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)
